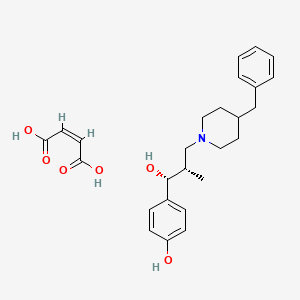

Ro 25-6981 maleate

Description

Propriétés

IUPAC Name |

4-[(1R,2S)-3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2.C4H4O4/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18;5-3(6)1-2-4(7)8/h2-10,17,19,22,24-25H,11-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJZEHCQSUBZDY-SEELMCCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CCC(CC1)CC2=CC=CC=C2)[C@H](C3=CC=C(C=C3)O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312991-76-6 | |

| Record name | 1312991-76-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Ro 25-6981 Maleate: A Technical Guide for Researchers

An In-depth Examination of a Selective NR2B Antagonist

Ro 25-6981 maleate is a potent and highly selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrating a pronounced preference for receptors containing the GluN2B (formerly NR2B) subunit. This activity-dependent blockade of a specific NMDA receptor subtype has positioned Ro 25-6981 as a critical tool in neuroscience research and a compound of interest in the development of therapeutics for a range of neurological disorders. This technical guide provides a comprehensive overview of the mechanism of action of Ro 25-6981, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Pharmacological Profile

The selectivity and potency of Ro 25-6981 have been quantified across various in vitro assays. The following tables summarize the key pharmacological data.

Table 1: In Vitro Binding Affinities of Ro 25-6981

| Radioligand | Preparation | Parameter | Value | Reference |

| [3H]Ro 25-6981 | Rat brain membranes | KD | 3 nM | |

| [3H]Ro 25-6981 | Rat brain membranes | Bmax | 1.6 pmol/mg protein |

Table 2: Inhibitory Activity (IC50) of Ro 25-6981 at NMDA Receptors

| Assay System | Subunit Combination | IC50 | Selectivity (NR2A/NR2B) | Reference |

| Xenopus oocytes | NR1C / NR2B | 0.009 µM | >5000-fold | [1] |

| Xenopus oocytes | NR1C / NR2A | 52 µM | [1] | |

| Rat forebrain membranes ([3H]MK-801 binding) | High-affinity sites (~60%) | 0.003 µM | [1] | |

| Rat forebrain membranes ([3H]MK-801 binding) | Low-affinity sites | 149 µM |

Table 3: Neuroprotective Effects of Ro 25-6981

| Experimental Model | Insult | IC50 | Reference |

| Cultured cortical neurons | Glutamate toxicity (300 µM for 16h) | 0.4 µM | |

| Cultured cortical neurons | Oxygen and glucose deprivation (60 min) | 0.04 µM |

Mechanism of Action: A Selective, Activity-Dependent Blockade

Ro 25-6981 exerts its inhibitory effect on NMDA receptors through a non-competitive, activity-dependent mechanism. This means that the antagonist's binding and subsequent blockade are enhanced when the receptor is activated by its agonists, glutamate and glycine. The binding site for Ro 25-6981 is located on the amino-terminal domain (ATD) of the GluN2B subunit. This interaction allosterically modulates the ion channel, leading to its inhibition.

The high selectivity for GluN2B-containing receptors over other subtypes, such as those containing GluN2A, is a key feature of Ro 25-6981. This selectivity is attributed to specific amino acid residues within the binding pocket of the GluN2B ATD. The distribution of [3H]Ro 25-6981 binding sites in the brain correlates well with the expression of GluN2B transcripts, further confirming its subunit specificity.

The inhibition of GluN2B-containing NMDA receptors by Ro 25-6981 has significant downstream effects on intracellular signaling cascades. NMDA receptor activation normally leads to an influx of Ca2+, which in turn activates a multitude of downstream signaling pathways involved in synaptic plasticity, gene expression, and, in cases of overactivation, excitotoxicity. By blocking this initial Ca2+ influx through GluN2B-containing channels, Ro 25-6981 can prevent the activation of cell death pathways and has demonstrated neuroprotective effects in models of glutamate excitotoxicity and ischemia.

Signaling Pathway of NMDA Receptor and Inhibition by Ro 25-6981

Caption: NMDA receptor signaling and its inhibition by Ro 25-6981.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Ro 25-6981.

[3H]Ro 25-6981 Radioligand Binding Assay

Objective: To determine the binding affinity (KD) and density (Bmax) of Ro 25-6981 to its target receptors in rat brain tissue.

Methodology:

-

Membrane Preparation:

-

Homogenize whole rat brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

50 µL of rat brain membrane preparation (final protein concentration ~100 µ g/well ).

-

50 µL of varying concentrations of [3H]Ro 25-6981 (e.g., 0.1-50 nM).

-

For non-specific binding determination, add 10 µM of unlabeled Ro 04-5595 or another suitable displacer.

-

Bring the final volume to 250 µL with 50 mM Tris-HCl buffer.

-

-

Incubate the plate at 4°C for 90 minutes.

-

-

Filtration and Scintillation Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials with an appropriate scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Analyze the specific binding data using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the KD and Bmax values.

-

Whole-Cell Patch-Clamp Electrophysiology in Xenopus Oocytes

Objective: To determine the IC50 of Ro 25-6981 for different NMDA receptor subunit combinations.

Methodology:

-

Oocyte Preparation and cRNA Injection:

-

Harvest and defolliculate oocytes from Xenopus laevis.

-

Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., NR1C and NR2A, or NR1C and NR2B).

-

Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

-

Perform two-electrode voltage-clamp recordings, holding the membrane potential at -70 mV.

-

Apply NMDA (100 µM) and glycine (10 µM) to elicit inward currents.

-

After establishing a stable baseline current, co-apply varying concentrations of Ro 25-6981 with the agonists.

-

-

Data Analysis:

-

Measure the peak current amplitude in the presence of each concentration of Ro 25-6981.

-

Normalize the current responses to the control response (in the absence of the antagonist).

-

Plot the normalized current as a function of the logarithm of the Ro 25-6981 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Neuroprotection Assay in Primary Cortical Neurons

Objective: To assess the protective effect of Ro 25-6981 against excitotoxic or ischemic neuronal death.

Methodology:

-

Primary Cortical Neuron Culture:

-

Isolate cortical neurons from embryonic day 18 rat pups.

-

Plate the neurons on poly-D-lysine-coated culture dishes.

-

Maintain the cultures in a suitable neuronal culture medium for 10-14 days.

-

-

Induction of Neuronal Injury:

-

Glutamate Excitotoxicity: Expose the neuronal cultures to 300 µM glutamate for 16 hours in the presence or absence of varying concentrations of Ro 25-6981.

-

Oxygen-Glucose Deprivation (OGD): Replace the culture medium with a glucose-free balanced salt solution and place the cultures in an anaerobic chamber (95% N2, 5% CO2) for 60 minutes. Then, return the cultures to the original normoxic culture medium. Add varying concentrations of Ro 25-6981 during the OGD and/or reperfusion period.

-

-

Assessment of Cell Viability:

-

After 24 hours of recovery, assess cell viability using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

-

Data Analysis:

-

Quantify cell viability for each treatment condition and normalize to the control (untreated) cultures.

-

Plot the percentage of neuroprotection as a function of the Ro 25-6981 concentration.

-

Determine the IC50 for neuroprotection from the dose-response curve.

-

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a [3H]Ro 25-6981 radioligand binding assay.

Conclusion

This compound is a highly selective and potent antagonist of GluN2B-containing NMDA receptors. Its activity-dependent mechanism of action provides a valuable tool for dissecting the physiological and pathological roles of this specific NMDA receptor subtype. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important pharmacological agent. Further investigation into the downstream signaling consequences of GluN2B blockade will continue to elucidate the complex role of NMDA receptors in brain function and disease.

References

A Technical Guide to the Selectivity of Ro 25-6981 Maleate for GluN2B vs. GluN2A NMDA Receptor Subunits

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 25-6981 maleate is a potent and highly selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit. This technical guide provides a comprehensive overview of its selectivity profile, detailing the quantitative data that underscore its preferential binding to and inhibition of GluN2B-containing receptors over those with the GluN2A subunit. Detailed experimental methodologies for key assays are provided, along with visualizations of associated signaling pathways and experimental workflows, to support researchers in the effective use and interpretation of data related to this critical pharmacological tool.

Quantitative Selectivity Profile

The hallmark of Ro 25-6981 is its remarkable selectivity for NMDA receptors incorporating the GluN2B subunit. This selectivity has been quantified across various in vitro assays, consistently demonstrating a significantly higher affinity and inhibitory potency at GluN2B-containing receptors compared to their GluN2A-containing counterparts.

Table 1: Inhibitory Potency (IC50) of Ro 25-6981 at Recombinant NMDA Receptors

| NMDA Receptor Subunit Combination | IC50 (µM) | Selectivity (GluN2A/GluN2B) | Reference |

| GluN1C/GluN2B | 0.009 | >5700-fold | [1] |

| GluN1C/GluN2A | 52 | [1] |

Table 2: Inhibition of 3H-MK-801 Binding by Ro 25-6981 in Rat Forebrain Membranes

| Binding Site | IC50 (µM) | Percentage of Sites | Reference |

| High-affinity | 0.003 | ~60% | [2] |

| Low-affinity | 149 | ~40% |

Table 3: In Vitro Neuroprotection Assays

| Assay | IC50 (µM) | Reference |

| Glutamate-induced toxicity in cultured cortical neurons | 0.4 | |

| Oxygen-glucose deprivation in cultured cortical neurons | 0.04 |

Experimental Protocols

The following protocols are representative of the methodologies used to characterize the selectivity and functional effects of Ro 25-6981.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a common method for characterizing the activity of drugs on specific, expressed ion channel subtypes.

Methodology:

-

Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

-

cRNA Injection: Inject cRNAs encoding the desired human or rat NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN1 and GluN2B) into the oocytes. Incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a calcium-free bathing solution containing (in mM): 100 NaCl, 0.3 BaCl2, and 5 HEPES, adjusted to pH 7.2.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance <2 MΩ).

-

Clamp the membrane potential at a holding potential of -70 mV using a two-electrode voltage clamp amplifier.

-

-

Drug Application:

-

Apply NMDA (agonist) and glycine (co-agonist) to elicit a baseline current response.

-

Co-apply varying concentrations of Ro 25-6981 with the agonists to determine the concentration-dependent inhibition of the NMDA-evoked current.

-

-

Data Analysis: Construct concentration-response curves and calculate the IC50 values for each subunit combination.

Whole-Cell Patch-Clamp in Cultured Neurons

This technique allows for the study of native or recombinant NMDA receptor currents in a neuronal context.

Methodology:

-

Cell Culture: Plate primary cortical neurons on coverslips.

-

Recording Setup:

-

Transfer a coverslip to a recording chamber on an inverted microscope, continuously perfused with an external solution containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose.

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fill with an internal solution containing (in mM): 140 K-Gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 ATP-Na2, and 0.5 GTP-Na.

-

-

Whole-Cell Configuration:

-

Approach a neuron with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Apply a brief pulse of negative pressure to rupture the membrane patch and achieve the whole-cell configuration.

-

-

Data Acquisition:

-

In voltage-clamp mode, hold the neuron at -70 mV.

-

Apply NMDA and glycine to evoke inward currents.

-

Perfuse Ro 25-6981 at various concentrations to determine its inhibitory effect on the NMDA-evoked currents.

-

-

Analysis: Measure the peak amplitude of the NMDA currents before and after drug application to calculate the percentage of inhibition.

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in the extracellular fluid of the brain in awake, freely moving animals.

Methodology:

-

Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum or prefrontal cortex).

-

Perfusion and Sampling:

-

Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration:

-

Ro 25-6981 can be administered systemically (e.g., intraperitoneally) or locally via reverse dialysis through the microdialysis probe.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples for neurotransmitter content (e.g., glutamate, dopamine) using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.

-

-

Data Interpretation: Changes in neurotransmitter levels following Ro 25-6981 administration can provide insights into the role of GluN2B-containing NMDA receptors in regulating neurotransmission in specific brain circuits.

Signaling Pathways and Experimental Workflows

The high selectivity of Ro 25-6981 for the GluN2B subunit allows for the targeted investigation of specific signaling cascades.

GluN2B-Mediated Neuroprotection Signaling

Activation of extrasynaptic GluN2B-containing NMDA receptors is often linked to excitotoxic cell death pathways. Ro 25-6981 can confer neuroprotection by blocking these pathways. One such pathway involves the regulation of autophagy.

References

In Vivo Neuroprotective Effects of Ro 25-6981 Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo neuroprotective effects of Ro 25-6981 maleate, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit NR2B. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and illustrates the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Ro 25-6981 exerts its neuroprotective effects by selectively blocking NMDA receptors containing the NR2B subunit.[1][2] Excessive activation of these receptors, particularly at extrasynaptic sites, is a critical step in the excitotoxic cascade leading to neuronal death in various neurological conditions, including stroke and cerebral ischemia.[3][4] By antagonizing NR2B-containing NMDA receptors, Ro 25-6981 mitigates the downstream detrimental effects of excessive glutamate release.[3]

Quantitative Data on Neuroprotective Efficacy

The in vivo neuroprotective efficacy of Ro 25-6981 has been quantified in several preclinical models of neurological disorders. The following tables summarize key findings from these studies.

Table 1: Effect of Ro 25-6981 on Infarct Volume in a Rat Model of Focal Cerebral Ischemia

| Treatment Group | Dosage | Administration Route | Time of Administration | Infarct Volume Reduction (%) | Reference |

| Ro 25-6981 | 6 mg/kg | Intravenous | 30 minutes before Middle Cerebral Artery Occlusion (MCAo) | 67.8 ± 4.3 | |

| Ro 25-6981 | 3 mg/kg | Intravenous | Immediately after reperfusion in MCAo rats | Highly neuroprotective |

Table 2: Effect of Ro 25-6981 on Neuronal Apoptosis in In Vitro and In Vivo Ischemia Models

| Model | Treatment | Effect on Apoptosis | Reference |

| Oxygen-Glucose Deprivation (OGD) in vitro | Ro 25-6981 | Drastically reduced OGD-induced apoptosis (p<0.001) | |

| Rat Focal Ischemic Stroke in vivo | Ro 25-6981 | Remarkably reduced stroke-induced brain injuries |

Table 3: Modulation of Autophagy-Related Proteins by Ro 25-6981 in a Rat Model of Ischemia/Reperfusion

| Protein | Effect of Ro 25-6981 Treatment | Reference |

| LC3-II | Significantly decreased | |

| Beclin 1 | Significantly decreased | |

| p62 | Increased |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to evaluate the in vivo neuroprotective effects of Ro 25-6981.

Animal Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion)

A frequently used model to mimic stroke in humans is the transient Middle Cerebral Artery Occlusion (MCAo) model in rats.

-

Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are typically used. The animals are anesthetized, often with an intraperitoneal injection of a suitable anesthetic.

-

Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery. The internal carotid artery is then isolated, and a nylon monofilament is inserted into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.

-

Ischemia and Reperfusion: The filament is left in place for a defined period, typically 1 to 2 hours, to induce focal cerebral ischemia. Reperfusion is achieved by withdrawing the filament.

-

Drug Administration: Ro 25-6981 or vehicle is administered at specified times relative to the ischemic insult. For pre-treatment studies, the compound is given before the occlusion. For post-treatment studies, it is administered after the onset of reperfusion. Administration can be intravenous (e.g., 3 mg/kg or 6 mg/kg) or via other routes.

-

Outcome Assessment: Neurological deficits are scored at various time points post-ischemia. After a set survival period (e.g., 24 hours), the animals are euthanized, and their brains are removed for histological analysis to determine the infarct volume.

Four-Vessel Occlusion (4-VO) Model of Transient Forebrain Ischemia

This model is used to induce global cerebral ischemia.

-

Surgical Preparation: Under anesthesia, the vertebral arteries are permanently occluded by electrocauterization.

-

Ischemia Induction: On the following day, transient forebrain ischemia is induced by occluding both common carotid arteries for a specific duration.

-

Drug Administration: Ro 25-6981 is administered, often intracerebroventricularly (e.g., 0.6 μg), before or after the ischemic insult.

-

Histological Analysis: After a survival period, brain tissue, particularly the hippocampus, is examined for neuronal damage using techniques like Nissl staining to assess the survival of pyramidal cells in the CA1 region.

Immunohistochemistry and Western Blotting

These techniques are used to assess the molecular changes in the brain tissue following ischemia and treatment.

-

Tissue Preparation: Brains are harvested, and specific regions of interest (e.g., hippocampus, ischemic cortex) are dissected. The tissue can be fixed for immunohistochemistry or snap-frozen for Western blotting.

-

Immunohistochemistry: Brain sections are incubated with primary antibodies against specific proteins of interest, such as Neuron-Specific Enolase (NSE) to identify neurons. A secondary antibody conjugated to a detectable marker is then used for visualization.

-

Western Blotting: Protein extracts from the brain tissue are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against proteins such as LC3-II, Beclin 1, and p62 to assess autophagy, or Akt and cleaved caspase-3 to evaluate cell survival and apoptosis pathways, respectively.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of Ro 25-6981 are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

References

- 1. This compound salt, NR2B antagonist (CAS 1312991-76-6) | Abcam [abcam.com]

- 2. This compound | NMDA receptor GluN2B antagonist | Hello Bio [hellobio.com]

- 3. Neuroprotective effect of estrogen: role of nonsynaptic NR2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo | Journal of Neuroscience [jneurosci.org]

The Role of Ro 25-6981 Maleate in Elucidating Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ro 25-6981 maleate, a pivotal pharmacological tool in the study of synaptic plasticity. We will explore its mechanism of action, detail its application in key experimental protocols, present quantitative data from seminal studies, and visualize the complex signaling pathways it modulates.

Core Concepts: this compound and Synaptic Plasticity

Ro 25-6981 is a potent and selective, activity-dependent antagonist of N-methyl-D-aspartate (NMDA) receptors that contain the GluN2B subunit.[1][2][3][4] This specificity makes it an invaluable tool for dissecting the distinct roles of different NMDA receptor subtypes in the mechanisms underlying synaptic plasticity, the cellular basis for learning and memory.

NMDA receptors are critical for many forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), the enduring enhancement and reduction of synaptic strength, respectively. The subunit composition of NMDA receptors, particularly the type of GluN2 subunit (GluN2A or GluN2B), dictates their biophysical properties and their coupling to intracellular signaling cascades. Ro 25-6981 allows researchers to specifically inhibit GluN2B-containing NMDA receptors, thereby isolating the functions of GluN2A-containing receptors and elucidating the specific contributions of GluN2B to synaptic function and dysfunction.

Data Presentation: Quantitative Insights into Ro 25-6981's Effects

The following tables summarize key quantitative data from studies utilizing Ro 25-6981 to investigate synaptic plasticity.

Table 1: Potency and Selectivity of Ro 25-6981

| Receptor Subunit Composition | IC50 Value | Reference |

| GluN1C/GluN2B | 9 nM | |

| GluN1C/GluN2A | 52 µM |

Table 2: Effects of Ro 25-6981 on Synaptic Plasticity

| Experimental Model | Ro 25-6981 Concentration/Dose | Effect on LTP | Effect on LTD | Reference |

| Juvenile Rat Hippocampal Slices (P14) | 1 µM | No effect | Blocked | |

| Juvenile Rat Hippocampal Slices (P14) | 10 µM | Blocked | Blocked | |

| Adult Mouse Hippocampal Slices | 0.5 µM | Not specified | Blocked | |

| In vivo (rats) | 6 mg/kg, i.p. | No significant effect on novelty-induced depotentiation | Prevented novelty-induced depotentiation | |

| In vivo (rats) | 6 mg/kg and 10 mg/kg, i.p. | No alteration of TBS-induced LTP | Not specified |

Table 3: In Vivo Behavioral Effects of Ro 25-6981

| Animal Model | Behavioral Test | Ro 25-6981 Dose | Key Finding | Reference |

| Adult Rats | Morris Water Maze | 5.0 mg/kg, i.p. | Facilitated repeated spatial learning 13 days after injection. | |

| Mice | Morris Water Maze | 5 mg/kg, s.c. | Disrupted reversal learning and enhanced perseveration. | |

| Zinc-Deficient Rats | Forced Swim Test | 10 mg/kg, i.p. | Normalized depressive-like behaviors. |

Experimental Protocols: Methodologies for Studying Synaptic Plasticity with Ro 25-6981

In Vitro Electrophysiology: LTP and LTD in Hippocampal Slices

This protocol describes the induction and recording of Long-Term Potentiation (LTP) and Long-Term Depression (LTD) in the CA1 region of the hippocampus, a model system for studying synaptic plasticity.

Protocol:

-

Slice Preparation:

-

Anesthetize and decapitate a juvenile (e.g., P14) or adult rodent.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

-

Allow slices to recover in a submerged chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Establish a stable baseline of synaptic transmission by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.

-

-

Drug Application:

-

To study the role of GluN2B-containing NMDA receptors, bath-apply Ro 25-6981 at the desired concentration (e.g., 1 µM to block LTD, 10 µM to block LTP in juvenile slices) for a pre-incubation period of at least 20-30 minutes before inducing plasticity.

-

-

Induction of Synaptic Plasticity:

-

LTP Induction: Apply a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or a tetanus (e.g., 100 Hz for 1 second).

-

LTD Induction: Apply a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes).

-

-

Post-Induction Recording and Analysis:

-

Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the induction protocol.

-

Analyze the data by normalizing the fEPSP slope to the pre-induction baseline. A persistent increase in the fEPSP slope indicates LTP, while a persistent decrease indicates LTD.

-

In Vivo Behavioral Analysis: The Morris Water Maze

The Morris Water Maze (MWM) is a widely used behavioral task to assess spatial learning and memory in rodents, processes that are critically dependent on hippocampal synaptic plasticity.

Protocol:

-

Apparatus:

-

A circular pool (approximately 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.

-

A hidden escape platform submerged about 1-2 cm below the water surface.

-

Distal visual cues are placed around the room to serve as spatial references for the animal.

-

-

Acclimatization and Habituation:

-

Handle the animals for several days before the experiment to reduce stress.

-

Allow animals to acclimatize to the testing room for at least 30-60 minutes before each session.

-

-

Drug Administration:

-

Administer Ro 25-6981 (e.g., 5 mg/kg, i.p. or s.c.) or vehicle control at a specified time before the training trials (e.g., 30 minutes).

-

-

Spatial Acquisition Training:

-

Conduct training for several consecutive days (e.g., 5 days) with multiple trials per day (e.g., 4 trials).

-

For each trial, place the animal into the pool at one of several quasi-random start locations, facing the wall of the tank.

-

Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.

-

Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the distal cues.

-

Record the escape latency (time to find the platform) and path length using a video tracking system.

-

-

Probe Trial (Memory Retention):

-

On the day after the final training session, conduct a probe trial where the escape platform is removed from the pool.

-

Allow the animal to swim freely for a set duration (e.g., 60 seconds).

-

Measure the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

-

-

Reversal Learning (Optional):

-

To assess cognitive flexibility, the platform can be moved to a new location, and the animal is retrained to find it. This phase is particularly sensitive to the effects of Ro 25-6981.

-

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of synaptic plasticity with Ro 25-6981.

Signaling Pathways

Caption: GluN2B-NMDA receptor signaling cascade.

Experimental Workflows

Caption: In vitro electrophysiology workflow.

Caption: Morris Water Maze workflow.

Conclusion

This compound remains an indispensable pharmacological agent for investigating the molecular underpinnings of synaptic plasticity. Its high selectivity for GluN2B-containing NMDA receptors enables precise dissection of the roles of this receptor subtype in LTP, LTD, learning, and memory. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to effectively utilize Ro 25-6981 in their studies, ultimately contributing to a deeper understanding of brain function and the development of novel therapeutics for neurological and psychiatric disorders.

References

- 1. Differences in GluN2B-Containing NMDA Receptors Result in Distinct Long-Term Plasticity at Ipsilateral versus Contralateral Cortico-Striatal Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Ro 25-6981 Maleate: A Technical Guide on its Potential as a GluN2B-Specific Antidepressant Agent

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ro 25-6981 maleate, a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, and its emerging role as a potential rapid-acting antidepressant. This guide synthesizes key preclinical findings, elucidates its mechanism of action, and presents detailed experimental protocols to facilitate further research and development in the field of neuropsychopharmacology.

Core Mechanism of Action

This compound exerts its effects by selectively blocking NMDA receptors that contain the GluN2B subunit.[1][2][3][4] This specificity is a key differentiator from non-selective NMDA receptor antagonists like ketamine, potentially offering a more favorable side-effect profile. The antidepressant-like effects of Ro 25-6981 are believed to stem from the downstream activation of critical intracellular signaling pathways involved in neuroplasticity and synaptogenesis.

The proposed mechanism involves the following steps:

-

Selective Blockade: Ro 25-6981 selectively antagonizes GluN2B-containing NMDA receptors, particularly on inhibitory GABAergic interneurons.

-

Disinhibition of Glutamate Release: This blockade reduces the activity of the interneurons, leading to a disinhibition of pyramidal neurons and a subsequent surge in glutamate release.

-

AMPA Receptor Activation: The released glutamate stimulates α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

-

Activation of Signaling Cascades: This AMPA receptor activation triggers intracellular signaling cascades, notably the mammalian target of rapamycin (mTOR) and extracellular signal-regulated kinase (ERK) pathways.[5]

-

Synaptic Protein Synthesis: The activation of mTOR and ERK pathways leads to the synthesis of synaptic proteins, such as synapsin I and the GluA1 subunit of AMPA receptors, which are crucial for synaptic plasticity and the formation of new dendritic spines.

This cascade of events is thought to underlie the rapid and sustained antidepressant effects observed in preclinical models.

Pharmacological Profile

Ro 25-6981 is distinguished by its high selectivity for GluN2B-containing NMDA receptors over other subtypes. This selectivity is critical to its proposed mechanism and favorable safety profile.

| Parameter | Receptor Subtype | Value | Reference |

| IC₅₀ | GluN1C / GluN2B | 9 nM (0.009 µM) | |

| IC₅₀ | GluN1C / GluN2A | 52 µM | |

| Selectivity Ratio | (IC₅₀ GluN2A) / (IC₅₀ GluN2B) | >5000-fold |

Table 1: In Vitro Binding Affinity and Selectivity of Ro 25-6981.

Preclinical Efficacy in Animal Models

Preclinical studies have consistently demonstrated the antidepressant-like activity of Ro 25-6981. A notable model involves rats subjected to dietary zinc restriction, which induces depressive-like behaviors. A single administration of Ro 25-6981 has been shown to reverse these abnormalities.

| Animal Model | Behavioral Test | Drug/Dose | Key Finding | Reference |

| Zinc-Deficient Rats | Forced Swim Test (FST) | Ro 25-6981 (10 mg/kg, i.p.) | Normalized depressive-like behaviors. | |

| Zinc-Deficient Rats | Sucrose Intake Test (SIT) | Ro 25-6981 (10 mg/kg, i.p.) | Normalized anhedonic-like behavior. | |

| Normal Rats | Forced Swim Test (FST) | Ro 25-6981 (10 mg/kg) | Demonstrated robust antidepressant-like effects. |

Table 2: Summary of Antidepressant-Like Efficacy in Preclinical Models.

The workflow for such preclinical investigations typically involves a period of stress or dietary manipulation, followed by acute drug administration and subsequent behavioral and molecular analysis.

Safety and Tolerability Profile

A significant advantage of Ro 25-6981 over non-selective NMDA antagonists is its improved safety profile. Preclinical studies indicate that it does not induce the psychotomimetic-like side effects or neurotoxicity associated with compounds like MK-801.

| Parameter | Ro 25-6981 | MK-801 (Unspecific Antagonist) | Reference |

| Psychotomimetic Effects | Did not cause hyperactivity. | Caused hyperactivity. | |

| Neurotoxicity (Perinatal) | Did not induce caspase-3 expression. | Induced caspase-3 expression. | |

| Neurotoxicity (Adult) | Did not induce HSP70 expression. | Induced HSP70 expression. | |

| Neuroprotection | Reduced MK-801-triggered neurotoxicity. | N/A |

Table 3: Comparative Safety Profile of Ro 25-6981 vs. MK-801.

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following protocols are based on published preclinical studies involving Ro 25-6981.

Forced Swim Test (FST)

-

Objective: To assess depressive-like behavior (behavioral despair) in rodents.

-

Apparatus: A transparent glass cylinder (40 cm high, 18 cm in diameter) filled with water (25°C) to a depth of 30 cm.

-

Procedure:

-

Drug Administration: Administer Ro 25-6981 (10 mg/kg, i.p.) or vehicle 60 minutes prior to the test.

-

Pre-test Session: On day 1, place rats in the cylinder for a 15-minute adaptation session.

-

Test Session: On day 2 (24 hours after the pre-test), place the rats back in the cylinder for a 5-minute test session.

-

Data Acquisition: Record the session with a video camera. An observer, blind to the treatment groups, scores the total time spent immobile during the 5-minute session. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

-

Analysis: Compare the immobility time between treatment groups using an appropriate statistical test (e.g., two-way ANOVA).

-

Western Blotting for p-p70S6K and p-ERK

-

Objective: To quantify the expression of activated signaling proteins in brain tissue.

-

Procedure:

-

Tissue Collection: Euthanize animals 60 minutes after drug administration. Rapidly dissect the prefrontal cortex (PFC) and hippocampus on ice.

-

Homogenization: Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated p70S6K (p-p70S6K), phosphorylated ERK (p-ERK), and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify band density using densitometry software (e.g., ImageJ). Normalize the expression of phosphorylated proteins to the total protein or loading control.

-

Conclusion and Future Directions

This compound represents a promising candidate for a new class of antidepressant medications. Its selective antagonism of the GluN2B subunit triggers key neuroplasticity pathways, leading to rapid antidepressant-like effects in preclinical models. Crucially, this selectivity appears to circumvent the adverse psychotomimetic and neurotoxic effects that have hampered the clinical development of non-selective NMDA receptor antagonists.

Future research should focus on comprehensive dose-response studies, long-term efficacy and safety evaluations, and eventual translation into human clinical trials. Investigating its efficacy in other preclinical models of depression and exploring its potential synergistic effects with existing antidepressant therapies are also valuable avenues for further study. The data presented in this guide provide a strong rationale for the continued development of Ro 25-6981 and other GluN2B-selective antagonists as a novel therapeutic strategy for major depressive disorder.

References

Pharmacokinetics and Bioavailability of Ro 25-6981 Maleate in Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quantitative Data Summary

A comprehensive search of the scientific literature did not yield specific quantitative data for the key pharmacokinetic parameters of Ro 25-6981 maleate in rodent models. While the compound has been shown to be effective in vivo following various routes of administration, including oral, the precise details of its absorption, distribution, metabolism, and excretion (ADME) profile have not been published. One study noted that Ro 25-6981 exhibits low brain to plasma ratios following subcutaneous administration, suggesting limited brain penetration via this route[1]. Another study reported that Ro 25-6981 was metabolized within 30 minutes in human liver microsomes, and oral administration at 30 mg/kg in rats showed antidepressant-like activity, indicating some degree of oral bioavailability. However, specific bioavailability percentages were not provided.

Due to the lack of available data, a quantitative summary table for pharmacokinetic parameters cannot be provided at this time. Researchers are advised to conduct their own pharmacokinetic studies to determine these parameters for their specific experimental conditions.

Experimental Protocols

The following sections detail methodologies from studies that have utilized this compound in rodent models. These protocols are for in vivo efficacy and behavioral studies, as specific pharmacokinetic study protocols for this compound were not found.

Anticonvulsant Effect Assessment in Rats

This protocol describes the assessment of the anticonvulsant effects of Ro 25-6981 in a pentylenetetrazol (PTZ)-induced seizure model in infantile and juvenile rats[2].

-

Animal Model: Infantile (12-day-old, P12) and juvenile (25-day-old, P25) Wistar rats.

-

Drug Preparation and Administration:

-

This compound was dissolved in saline.

-

For acute anticonvulsant effects, single doses of 1, 3, and 10 mg/kg were administered intraperitoneally (i.p.).

-

For assessing safety, doses of 1 or 3 mg/kg/day were administered i.p. for five consecutive days (P7–P11).

-

-

Experimental Procedure:

-

Thirty minutes after a single Ro 25-6981 administration, seizures were induced by a subcutaneous (s.c.) injection of PTZ (100 mg/kg).

-

Animals were observed for the presence and latency of minimal and generalized tonic-clonic seizures.

-

For the safety assessment, seizure susceptibility was tested at P12 and P25 (1 and 14 days after the last Ro 25-6981 injection) using PTZ at doses of 60 or 100 mg/kg s.c.

-

-

Analytical Method: Behavioral observation and scoring of seizure activity.

Assessment of Antidepressant-Like Activity in Rats

This protocol details the investigation of the antidepressant-like effects of Ro 25-6981 in a zinc-deficiency model of depression in rats[1].

-

Animal Model: Adult male Wistar rats subjected to a zinc-deficient diet.

-

Drug Preparation and Administration:

-

This compound was dissolved in 10% DMSO.

-

A single dose of 10 mg/kg was administered intraperitoneally (i.p.).

-

-

Experimental Procedure:

-

For behavioral tests (Forced Swim Test and Sucrose Intake Test), Ro 25-6981 was administered 60 minutes before the test.

-

For Western blotting analysis, the drug was administered 60 minutes before decapitation and brain tissue collection.

-

For dendritic spine analysis, the drug was administered 180 minutes before decapitation.

-

-

Analytical Method: Behavioral scoring (immobility time, sucrose consumption), Western blotting for protein expression analysis, and Golgi-Cox staining for dendritic spine density analysis.

General Protocol for a Rodent Pharmacokinetic Study (Representative Example)

The following is a general, representative protocol for a pharmacokinetic study in rodents. It is important to note that this is a generalized methodology and has not been specifically reported for this compound.

-

Animal Model: Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins for serial blood sampling.

-

Drug Preparation and Administration:

-

This compound is formulated in a suitable vehicle (e.g., saline, 20% Captisol®).

-

For intravenous (i.v.) administration, a dose (e.g., 2 mg/kg) is administered as a bolus through the tail vein.

-

For oral (p.o.) administration, a dose (e.g., 10 mg/kg) is administered by gavage.

-

-

Experimental Procedure:

-

Following drug administration, blood samples (approx. 100 µL) are collected from the jugular vein cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

For brain penetration assessment, animals are euthanized at selected time points, and brains are collected, rinsed, and homogenized.

-

-

Analytical Method:

-

Plasma and brain homogenate concentrations of Ro 25-6981 are determined using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.

-

Bioavailability is calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: Workflow for assessing the anticonvulsant effects and safety of Ro 25-6981 in rats.

References

The GluN2B Antagonist Ro 25-6981 Maleate: A Technical Guide to its Influence on Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

Ro 25-6981 maleate is a potent and selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit.[1][2] This activity-dependent blocker has demonstrated significant neuroprotective effects in both in vitro and in vivo models, making it a valuable tool for neuroscience research and a potential therapeutic agent.[1][2] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

Ro 25-6981 exhibits high affinity for NMDA receptors incorporating the GluN2B subunit, with significantly lower affinity for those containing the GluN2A subunit. This selectivity allows for the targeted investigation of GluN2B-mediated signaling cascades. The binding of Ro 25-6981 to the GluN2B subunit allosterically inhibits ion flux through the NMDA receptor channel, thereby modulating downstream intracellular signaling.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various molecular targets and cellular processes as reported in the literature.

Table 1: Receptor Binding Affinity

| Receptor Subunit Combination | IC50 (μM) | Reference |

| GluN1C/GluN2B | 0.009 | |

| GluN1C/GluN2A | 52 |

Table 2: Effects on Downstream Signaling Molecules

| Target Protein | Experimental Condition | Effect | Quantitative Change | Reference |

| p-ERK/ERK | Zinc-deficient rats | Increased phosphorylation | Statistically significant increase (p < 0.05) | |

| p-p70S6K/p70S6K | Zinc-deficient rats | Increased phosphorylation | Statistically significant increase (p < 0.001) | |

| p-Akt/Akt | NMDA-induced excitotoxicity | No significant protection from apoptosis | - | |

| Cleaved Caspase-3 | NMDA-induced excitotoxicity | Reduced activation | Statistically significant reduction | |

| PSD-95 | Chronic Constriction Injury (CCI) model of neuropathic pain | Decreased expression after repeated treatment | Marked inhibition of CCI-induced upregulation | |

| p-CREB | Neural Stem/Progenitor Cells | Decreased phosphorylation | Statistically significant decrease |

Table 3: Electrophysiological Effects

| Parameter | Preparation | Effect | Quantitative Change | Reference |

| NMDA-mediated current | Basolateral amygdala neurons | Blockade | - | |

| NMDA receptor-isolated synaptic field potentials | Dorsal lateral bed nucleus of the stria terminalis | Inhibition | Dose-dependent reduction | |

| NMDA EPSC amplitude | Immature retinogeniculate synapse | Inhibition | 57.1 ± 2.8% reduction | |

| NMDA EPSC amplitude | Mature retinogeniculate synapse | Inhibition | 42.9 ± 3.9% reduction |

Downstream Signaling Pathways

This compound, by selectively inhibiting GluN2B-containing NMDA receptors, modulates several key intracellular signaling cascades implicated in neuronal function, plasticity, and survival.

Ras-MAPK/ERK Pathway

The extracellular signal-regulated kinase (ERK) pathway is a critical mediator of synaptic plasticity and cell survival. Ro 25-6981 has been shown to influence this pathway, often in a context-dependent manner. For instance, in a model of depression, the antidepressant-like effects of Ro 25-6981 were associated with an increase in the phosphorylation of ERK. Conversely, synaptic NMDA receptor activation of ERK can be partially inhibited by Ro 25-6981, suggesting that GluN2B subunits are coupled to ERK activation under physiological conditions. The antidepressant effects of Ro 25-6981 are dependent on the activation of the ERK pathway, which is involved in the synthesis of synaptic proteins.

References

The Advent of a GluN2B-Selective Antagonist: A Technical Deep Dive into the History and Discovery of Ro 25-6981

For Immediate Release

This technical guide provides an in-depth exploration of the history, discovery, and pharmacological characterization of Ro 25-6981, a potent and highly selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of NMDA receptors and the development of subunit-selective antagonists.

Introduction: The Quest for NMDA Receptor Subtype Selectivity

The NMDA receptor, a crucial player in excitatory synaptic transmission and plasticity, has long been a target for therapeutic intervention in a variety of neurological disorders. However, the ubiquitous nature of NMDA receptors and the critical physiological roles they play have made the development of clinically successful antagonists challenging, often due to a narrow therapeutic window and significant side effects. The discovery of distinct NMDA receptor subtypes, arising from the assembly of different GluN1 and GluN2 (A-D) subunits, opened a new avenue for drug discovery. The GluN2B subunit, in particular, with its distinct anatomical distribution and role in synaptic plasticity and pathophysiology, emerged as a promising target for selective antagonism. This led to the development of Ro 25-6981, a compound that demonstrated remarkable selectivity for GluN2B-containing NMDA receptors.

The Discovery and Early Characterization of Ro 25-6981

Ro 25-6981, chemically known as (αR,βS)-α-(4-hydroxyphenyl)-β-methyl-4-(phenylmethyl)-1-piperidinepropanol, was identified through systematic medicinal chemistry efforts aimed at improving the selectivity of earlier NMDA receptor antagonists like ifenprodil. The key structural features of Ro 25-6981, including the hydroxyphenyl and benzylpiperidine moieties, were found to be critical for its high affinity and selectivity for the GluN2B subunit.[1][2]

Initial in vitro characterization revealed the exceptional pharmacological profile of Ro 25-6981. These pioneering studies laid the foundation for its widespread use as a pharmacological tool to dissect the physiological and pathological roles of GluN2B-containing NMDA receptors.

In Vitro Pharmacological Profile

The selectivity and potency of Ro 25-6981 have been extensively characterized through a variety of in vitro assays.

Radioligand Binding Assays

Radioligand binding studies were instrumental in quantifying the affinity of Ro 25-6981 for the NMDA receptor. Competition binding assays using the non-competitive antagonist [³H]MK-801 in rat forebrain membranes revealed that Ro 25-6981 inhibited binding in a biphasic manner. This suggested the presence of two binding sites with vastly different affinities: a high-affinity site, representing GluN2B-containing receptors, and a low-affinity site.[3] Further studies using [³H]Ro 25-6981 as the radioligand confirmed a high-affinity binding site in rat brain membranes.[4]

| Assay Type | Radioligand | Preparation | High-Affinity IC₅₀/Kᵢ (µM) | Low-Affinity IC₅₀/Kᵢ (µM) | Reference |

| [³H]MK-801 Competition | [³H]MK-801 | Rat Forebrain Membranes | 0.003 | 149 | [3] |

| Saturation Binding | [³H]Ro 25-6981 | Rat Brain Membranes | Kd = 0.003 | - |

Electrophysiological Studies

Electrophysiological recordings from Xenopus oocytes expressing recombinant NMDA receptors provided definitive evidence for the GluN2B selectivity of Ro 25-6981. These studies demonstrated a greater than 5000-fold selectivity for GluN1/GluN2B receptors over GluN1/GluN2A receptors. This high degree of selectivity has been a cornerstone of its utility in neuroscience research. The antagonist action of Ro 25-6981 was also shown to be activity-dependent, meaning its blocking efficacy increases with receptor activation.

| Receptor Subtype | IC₅₀ (µM) | Fold Selectivity (GluN2A/GluN2B) | Reference |

| GluN1c/GluN2B | 0.009 | >5000 | |

| GluN1c/GluN2A | 52 | - |

In Vivo Efficacy and Preclinical Applications

The promising in vitro profile of Ro 25-6981 led to its evaluation in a wide range of animal models of neurological and psychiatric disorders.

Neuroprotection

Ro 25-6981 has demonstrated significant neuroprotective effects in various models of neuronal injury. In cultured cortical neurons, it protected against glutamate-induced excitotoxicity and cell death following oxygen-glucose deprivation.

| Model | Endpoint | Effective Dose/Concentration | Reference |

| Glutamate-induced toxicity (cultured cortical neurons) | Cell Viability | IC₅₀ = 0.4 µM | |

| Oxygen-Glucose Deprivation (cultured cortical neurons) | Cell Viability | IC₅₀ = 0.04 µM |

Parkinson's Disease

In the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, Ro 25-6981 demonstrated antiparkinsonian effects. It induced contralateral rotations, a behavioral marker of dopaminergic stimulation in this model, and potentiated the effects of L-DOPA.

| Animal Model | Behavioral Test | Dosage (i.p.) | Outcome | Reference |

| 6-OHDA Lesioned Rats | Rotational Behavior | 0.39-12.5 mg/kg | Induced contralateral rotations |

Epilepsy

Ro 25-6981 has also been investigated for its anticonvulsant properties. In the pentylenetetrazol (PTZ)-induced seizure model in infantile rats, Ro 25-6981 was effective in suppressing the tonic phase of generalized tonic-clonic seizures.

| Animal Model | Seizure Induction | Dosage (i.p.) | Outcome | Reference |

| Infantile Rats (P12) | PTZ (100 mg/kg) | 1, 3, and 10 mg/kg | Decreased seizure severity |

Mechanism of Action and Signaling Pathways

Ro 25-6981 acts as a non-competitive antagonist at the NMDA receptor. It binds to a site on the amino-terminal domain (ATD) of the GluN2B subunit, distinct from the glutamate binding site. This binding allosterically modulates the receptor, leading to a reduction in channel opening probability and ion flow.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of Ro 25-6981.

[³H]MK-801 Radioligand Binding Assay

This protocol is adapted from methods used to assess the affinity of compounds for the NMDA receptor channel site.

-

Membrane Preparation:

-

Rat forebrains are homogenized in ice-cold 5 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes.

-

The supernatant is collected and centrifuged at 40,000 x g for 20 minutes.

-

The resulting pellet is resuspended in buffer and the centrifugation is repeated three more times.

-

The final pellet is resuspended in 5 mM Tris-HCl buffer and stored at -80°C.

-

-

Binding Assay:

-

Incubate rat forebrain membranes (approximately 100-200 µg of protein) with 5 nM [³H]MK-801.

-

The incubation buffer is 5 mM Tris-HCl (pH 7.4).

-

Add varying concentrations of Ro 25-6981 or other competing ligands.

-

Incubate for 120-180 minutes at room temperature (25°C).

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters three times with ice-cold buffer.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled MK-801 (10 µM).

-

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is a generalized method for expressing recombinant NMDA receptors and recording their currents.

-

Oocyte Preparation and Injection:

-

Harvest oocytes from female Xenopus laevis.

-

Treat with collagenase to remove the follicular layer.

-

Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).

-

Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4). Mg²⁺ is typically omitted to prevent voltage-dependent block.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).

-

Voltage-clamp the oocyte at a holding potential of -40 to -70 mV.

-

Apply agonists (e.g., 100 µM glutamate and 10 µM glycine) to elicit NMDA receptor currents.

-

After obtaining a stable baseline current, co-apply varying concentrations of Ro 25-6981 with the agonists to determine its inhibitory effect.

-

Record and analyze the currents using appropriate software to determine IC₅₀ values.

-

Neuroprotection Assay in Cultured Cortical Neurons

This protocol describes a method to assess the neuroprotective effects of Ro 25-6981 against glutamate-induced excitotoxicity.

-

Cell Culture:

-

Prepare primary cortical neuronal cultures from embryonic day 18 (E18) rat embryos.

-

Plate dissociated neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and Glutamax.

-

Maintain cultures for 12-14 days in vitro before experimentation.

-

-

Excitotoxicity Assay:

-

Pre-treat the neuronal cultures with varying concentrations of Ro 25-6981 for a specified period (e.g., 30 minutes).

-

Expose the cultures to a toxic concentration of glutamate (e.g., 100-300 µM) for a defined duration (e.g., 16 hours).

-

Remove the glutamate-containing medium and replace it with fresh culture medium.

-

Incubate for an additional 24 hours.

-

Assess cell viability using a suitable method, such as the MTT assay or by counting surviving neurons after staining with a live/dead cell stain.

-

6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This is a widely used model to study Parkinson's disease and evaluate potential therapeutics.

-

Lesion Induction:

-

Anesthetize adult male Sprague-Dawley or Wistar rats.

-

Using a stereotaxic frame, unilaterally inject 6-OHDA into the medial forebrain bundle (MFB).

-

To protect noradrenergic neurons, pre-treat the animals with desipramine.

-

Allow the animals to recover for at least 2-3 weeks to allow for the full development of the dopaminergic lesion.

-

-

Behavioral Testing:

-

Confirm the lesion by assessing rotational behavior induced by a dopamine agonist like apomorphine. A robust contralateral rotation indicates a successful lesion.

-

Administer Ro 25-6981 (e.g., via intraperitoneal injection) at various doses.

-

Monitor and quantify the rotational behavior (number of full 360° turns) over a set period (e.g., 60-90 minutes).

-

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is commonly used to screen for anticonvulsant drugs.

-

Seizure Induction:

-

Use infantile (e.g., postnatal day 12) or adult rats.

-

Administer Ro 25-6981 via intraperitoneal (i.p.) injection at the desired doses (e.g., 1, 3, 10 mg/kg).

-

After a pre-treatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 100 mg/kg, subcutaneous).

-

-

Behavioral Observation:

-

Immediately after PTZ injection, place the animal in an observation chamber.

-

Observe and score the seizure activity for a defined period (e.g., 30 minutes) using a standardized scale (e.g., Racine scale).

-

Record the latency to the first seizure and the severity and duration of the seizures.

-

Conclusion

Ro 25-6981 has proven to be an invaluable pharmacological tool for elucidating the multifaceted roles of the GluN2B subunit in the central nervous system. Its high potency and selectivity have enabled researchers to dissect the specific contributions of GluN2B-containing NMDA receptors in synaptic plasticity, neuronal survival, and the pathophysiology of various neurological disorders. The extensive in vitro and in vivo characterization of Ro 25-6981 has not only advanced our fundamental understanding of NMDA receptor biology but also continues to inform the development of novel, more selective therapeutic agents for a range of debilitating brain disorders.

References

- 1. vlifesciences.com [vlifesciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Ro 25-6981, a highly potent and selective blocker of N-methyl-D-aspartate receptors containing the NR2B subunit. Characterization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro binding properties in rat brain of [3H]Ro 25-6981, a potent and selective antagonist of NMDA receptors containing NR2B subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ro 25-6981 Maleate for In Vivo Mouse Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ro 25-6981 maleate is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting high affinity for the NR2B subunit.[1][2] This subunit specificity makes it a valuable tool for investigating the role of NR2B-containing NMDA receptors in various physiological and pathological processes within the central nervous system. Its use in preclinical mouse models has been instrumental in studies related to neuropathic pain, stroke, inflammation, and neurodegenerative diseases.[3][4][5] These notes provide a comprehensive guide to the recommended dosages, administration protocols, and mechanism of action for Ro 25-6981 in in vivo mouse studies.

Mechanism of Action: NR2B Antagonism

Ro 25-6981 exerts its effects by specifically blocking NMDA receptors that incorporate the GluN2B (formerly NR2B) subunit. The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows for the influx of Ca²⁺ into the neuron. This calcium influx is a critical trigger for numerous downstream signaling cascades involved in synaptic plasticity, learning, and memory. However, excessive activation and Ca²⁺ influx through NR2B-containing receptors, particularly those in extrasynaptic locations, are strongly implicated in excitotoxic cell death pathways. Ro 25-6981 selectively inhibits these NR2B-containing receptors, thereby modulating neuronal activity and offering neuroprotection in models of injury.

Caption: Ro 25-6981 selectively blocks the NR2B subunit of the NMDA receptor.

Recommended Dosages for In Vivo Mouse Studies

The optimal dosage of Ro 25-6981 is highly dependent on the administration route and the specific mouse model being used. Systemic administration (e.g., intraperitoneal) typically requires higher doses (in mg/kg) compared to central administration (e.g., intrathecal or intracerebroventricular), which uses much lower doses (in nmol or µg).

| Mouse Model | Administration Route | Dosage Range | Key Findings | Citation(s) |

| Inflammatory Pain | Intraperitoneal (i.p.) | 1 - 50 mg/kg | Dose-dependently reduced mechanical allodynia. 5 mg/kg was effective. | |

| Microinjection (ACC) | 1 µg / 0.5 µL | Significantly reduced mechanical allodynia. | ||

| Multiple Sclerosis (EAE) | Intraperitoneal (i.p.) | 3, 10, 25 mg/kg/day | 10 and 25 mg/kg doses improved neurological scores and reduced inflammation. | |

| Neuropathic Pain (CCI) | Intrathecal (i.t.) | 30, 100, 300 nmol | Attenuated thermal hyperalgesia, with a peak effect at 300 nmol. | |

| Neuropathic Pain | Intrathecal (i.t.) | 12.5, 25, 50 nmol | 25 and 50 nmol doses inhibited hyperalgesia. | |

| Stroke (Photothrombosis) | Intraperitoneal (i.p.) | 6 mg/kg | Ineffective in reducing infarct size when stroke was induced under anesthesia. | |

| Learning & Memory | Subcutaneous (s.c.) | 5 mg/kg | Disrupted reversal learning in the Morris water maze. | |

| Ischemia/Reperfusion (Rat model) | Intracerebroventricular (i.c.v) | 0.3, 0.6, 1.2 µg | Provided neuroprotection, with 0.6 µg being the most effective dose. | |

| Stroke (MCAO) (Rat model) | Intravenous (i.v.) | 6 mg/kg | Reduced total infarct volume by ~68% when given before stroke onset. |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Sterile 0.9% Saline

-

Dimethyl sulfoxide (DMSO)

-

Tween 80 (optional)

-

Vortex mixer

-

Sterile microcentrifuge tubes

Protocol for Systemic Administration (i.p., s.c.):

-

Weigh the required amount of this compound powder in a sterile tube.

-

For a saline-based solution, dissolve the powder in sterile 0.9% saline. A small amount of Tween (e.g., 0.3%) can be added to aid dissolution.

-

Vortex thoroughly until the powder is completely dissolved.

-

The final concentration should be calculated to ensure the desired dose is administered in a standard injection volume (e.g., 10 mL/kg body weight).

-

Example for a 5 mg/kg dose: For a 25g mouse, the required dose is 0.125 mg. If injecting 10 mL/kg (0.25 mL for a 25g mouse), the solution concentration should be 0.5 mg/mL.

-

Protocol for Central Administration (i.t.):

-

For intrathecal injections, Ro 25-6981 is often dissolved in 100% DMSO to ensure solubility for high concentrations in small volumes.

-

Weigh the powder and add the appropriate volume of DMSO to achieve the desired molarity (e.g., 100 nmol in 10 µL).

-

Vortex until fully dissolved. The solution should be prepared fresh before use.

Administration Protocol: Intraperitoneal (i.p.) Injection

This protocol describes a typical workflow for an in vivo study investigating the effect of Ro 25-6981 on a specific disease model.

Caption: A typical workflow for an in vivo mouse study using Ro 25-6981.

Procedure:

-

Animal Handling: Acclimatize mice to the laboratory environment for at least 7 days before the experiment. Handle mice gently to minimize stress.

-

Baseline Measurements: Perform any baseline behavioral or physiological tests before inducing the disease model.

-

Model Induction: Induce the specific pathology (e.g., chronic constriction injury for neuropathic pain, CFA injection for inflammation).

-

Drug Administration:

-

Gently restrain the mouse.

-

Using a sterile insulin syringe (e.g., 27-gauge), inject the prepared Ro 25-6981 or vehicle solution intraperitoneally into the lower right or left abdominal quadrant, avoiding the midline.

-

The timing of administration is critical. It can be prophylactic (before model induction), immediately after, or as a treatment for established symptoms, depending on the study design. For behavioral tests, the drug is often administered 30-60 minutes prior to testing.

-

-

Post-Treatment Assessment: Conduct behavioral tests (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia) at specified time points after drug administration.

Disclaimer: These protocols and dosage recommendations are intended as a guide. Researchers should consult original publications and optimize parameters for their specific experimental conditions and mouse strains. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

References

- 1. NMDA receptor antagonists ketamine and Ro25-6981 inhibit evoked release of glutamate in vivo in the subiculum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jneurosci.org [jneurosci.org]

- 4. brieflands.com [brieflands.com]

- 5. Frontiers | Induction of ischemic stroke in awake freely moving mice reveals that isoflurane anesthesia can mask the benefits of a neuroprotection therapy [frontiersin.org]

Application Notes and Protocols for Intraperitoneal Administration of Ro 25-6981 Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the intraperitoneal (IP) administration of Ro 25-6981 maleate, a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document includes detailed information on the compound's mechanism of action, solubility, and stability, along with a step-by-step protocol for its preparation and administration in preclinical research models. Quantitative data on dosages and their observed effects are summarized for easy reference. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the compound's biological context and the experimental process.

Introduction

Ro 25-6981 is a selective, activity-dependent antagonist of NMDA receptors containing the GluN2B subunit.[1][2] It exhibits high selectivity for GluN2B over GluN2A-containing receptors, making it a valuable tool for investigating the specific roles of these subunits in various physiological and pathological processes.[1][3] Ro 25-6981 has demonstrated neuroprotective properties in both in vitro and in vivo models and is frequently used in research related to neurodegenerative diseases, pain, and psychiatric disorders. Intraperitoneal injection is a common route of administration for this compound in animal studies.

Mechanism of Action

Ro 25-6981 acts as a negative allosteric modulator of the NMDA receptor, specifically targeting the GluN2B subunit. The NMDA receptor, a key player in excitatory synaptic transmission, is a heteromeric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. The subunit composition determines the receptor's pharmacological and biophysical properties. By selectively blocking GluN2B-containing NMDA receptors, Ro 25-6981 allows for the targeted investigation of the roles of these specific receptor subtypes in neuronal function and disease. The blockade is activity-dependent, meaning it is more effective when the neuron is actively firing.

The downstream signaling cascades affected by the inhibition of GluN2B-containing NMDA receptors include the modulation of pathways involved in synaptic plasticity, such as the extracellular signal-regulated kinase (ERK) and p70S6 kinase (p70S6K) pathways.

Signaling Pathway Diagram

Caption: Signaling pathway of Ro 25-6981.

Quantitative Data

Table 1: Solubility and Stability of this compound

| Solvent | Maximum Concentration | Storage of Solutions |

| Water | 10 mM (with gentle warming) | Prepare fresh. Can be stored at -20°C for up to one month. |

| DMSO | 100 mM | Store at -20°C for up to one month or -80°C for up to 6 months. |

| Saline | 3 mg/mL | Prepare fresh before use. |

| 10% DMSO | Used as a vehicle for IP injection. | Prepare fresh before use. |

Note: It is recommended to equilibrate solutions to room temperature and ensure no precipitation before use. The solid form is hygroscopic and should be stored desiccated at room temperature.

Table 2: In Vivo Dosages and Effects via Intraperitoneal (IP) Injection in Rodent Models

| Animal Model | Dosage Range (IP) | Vehicle | Observed Effects | Reference |

| Rats | 1, 3, 10 mg/kg | Saline | Anticonvulsant effects against PTZ-induced seizures. | |

| Rats | 10 mg/kg | 10% DMSO | Antidepressant-like activity, increased phosphorylation of p70S6K and ERK in the prefrontal cortex. | |

| Rats | 0.39-12.5 mg/kg | Not specified | Antiparkinsonian activity in 6-OHDA-lesioned rats. | |

| Rats | 5.0 mg/kg | Saline | Improved spatial memory retraining. | |

| Mice | 3, 10 mg/kg | Not specified | Attenuated ketamine-induced impairment in cognitive flexibility. |

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

Materials: